molecular formula C15H24O6 B565778 Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate CAS No. 131149-12-7

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate

Cat. No.: B565778
CAS No.: 131149-12-7
M. Wt: 300.351
InChI Key: ZCHGBXVUOHZBJY-HIOCHFAQSA-N
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Description

Tert-butyl compounds are often used in the field of organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in nature, biosynthetic, and biodegradation pathways .


Synthesis Analysis

Tert-butyl groups are often incorporated into molecules to increase molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films . This is achieved by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .


Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety that can be used in chemical transformations . Its crowded structure elicits a unique reactivity pattern .


Chemical Reactions Analysis

Tert-butyl groups can be used in the synthesis of various compounds. For example, they have been used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for the development of solution-processed organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The incorporation of tert-butyl groups in molecules can increase the molecular solubility . The crowded structure of the tert-butyl group also reduces the aggregation-caused self-quenching of excitons in neat films .

Mechanism of Action

In the context of OLEDs, the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films . This is achieved by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Future Directions

Tert-butyl groups have been extensively used in the synthesis of various compounds, including TADF emitters for OLEDs . The future directions in this field could involve further exploration of the unique properties of tert-butyl groups in the synthesis of new compounds and their applications in various fields.

Properties

IUPAC Name

tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-14(2,3)19-10(16)7-9-8-18-13(17-6)12-11(9)20-15(4,5)21-12/h7,11-13H,8H2,1-6H3/b9-7-/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHGBXVUOHZBJY-HIOCHFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=CC(=O)OC(C)(C)C)COC2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)/C(=C\C(=O)OC(C)(C)C)/CO[C@@H]2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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